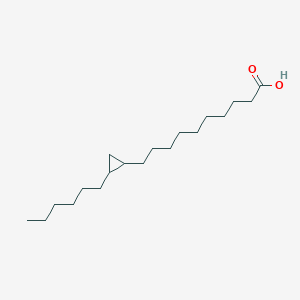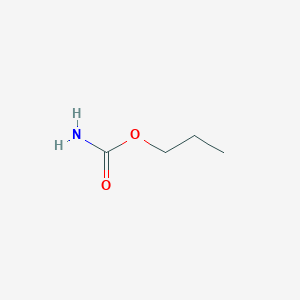
6-Bromo-benzofurano
Descripción general
Descripción
6-Bromobenzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The bromine atom is substituted at the sixth position of the benzofuran ring.
Aplicaciones Científicas De Investigación
6-Bromobenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
Target of Action
6-Bromobenzofuran is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of 6-Bromobenzofuran is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (Ec DsbA) . This enzyme is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria .
Mode of Action
The compound 6-Bromobenzofuran interacts with its target, the enzyme Ec DsbA, by binding in the hydrophobic binding groove adjacent to the catalytic disulfide bond of Ec DsbA . This interaction can potentially inhibit the function of the enzyme, thereby affecting the folding of virulence factors in pathogenic bacteria .
Biochemical Pathways
Misfolded proteins can lead to a loss of function, which can inhibit the virulence of pathogenic bacteria .
Result of Action
The result of 6-Bromobenzofuran’s action is the potential inhibition of the enzyme Ec DsbA, which is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria . By inhibiting this enzyme, 6-Bromobenzofuran could potentially reduce the virulence of these bacteria, making it a potential candidate for the development of new antibacterial drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran typically involves the bromination of 2-phenol followed by cyclization. One common method includes the bromination of 2-phenol to form 2-bromo-phenol, which then undergoes cyclization to yield 6-Bromobenzofuran .
Industrial Production Methods: Industrial production methods for 6-Bromobenzofuran often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the bromine substitution.
6-Chlorobenzofuran: Similar structure with a chlorine atom instead of bromine.
6-Iodobenzofuran: Similar structure with an iodine atom instead of bromine.
Uniqueness of 6-Bromobenzofuran: 6-Bromobenzofuran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making 6-Bromobenzofuran a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s biological activity compared to its non-halogenated counterparts .
Propiedades
IUPAC Name |
6-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXQYOQXGGJUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569310 | |
| Record name | 6-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-73-0 | |
| Record name | 6-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?
A1: Research indicates that 6-Bromobenzofuran derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].
Q2: What is the structure-activity relationship (SAR) observed for 6-Bromobenzofuran derivatives in inhibiting EcDsbA?
A2: Studies exploring modifications to the 6-Bromobenzofuran scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent 6-Bromobenzofuran-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)









